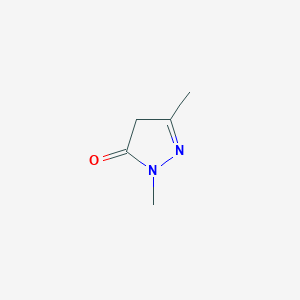

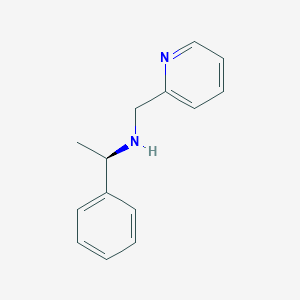

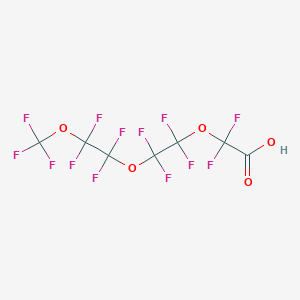

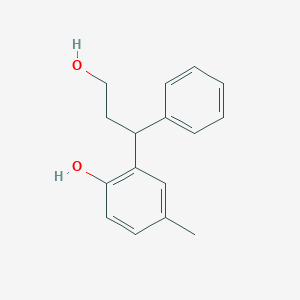

![molecular formula C₅¹³CH₁₁DO₆ B118891 D-[5,6-13C2]Glucose CAS No. 201417-06-3](/img/structure/B118891.png)

D-[5,6-13C2]Glucose

Overview

Description

D-[5,6-13C2]Glucose is a stereoisomer of glucose, characterized by its ability to rotate the plane polarized light in the clockwise direction . It is biologically active, naturally occurring, and more abundant than L-Glucose .

Synthesis Analysis

Glucose has properties expected of an aldehyde. For example, it forms certain carbonyl derivatives (e.g., oxime and cyanohydrin), and can be reduced to hexahydroxyhexane (sorbitol), and oxidized with bromine to gluconic acid (a monocarboxylic acid) .Molecular Structure Analysis

Glucose can exist in an open-chain form as well as cyclic forms . Online Raman spectroscopy and deconvolution techniques were successfully applied to monitor in real time the D-mannose and D-glucose concentrations using the Raman shifts at 960 cm−1 and 974 cm−1 respectively .Chemical Reactions Analysis

Glucose is oxidized by glucose oxidase to form hydrogen peroxide (H2O2), which then reacts with a dye in the presence of peroxidase to give a stable-colored product . Formation of “glycosides” – just a different name for acetals when they exist at the “anomeric” carbon of sugars. Hydrolysis of glycosidic bonds (glycosides), which is exactly like hydrolysis of acetals (aqueous acid) .Physical And Chemical Properties Analysis

Glucose is a monosaccharide, which is another term for simple sugar. It is one of three monosaccharides that are used by the body, but it is the only one that can be used directly to produce ATP . It is not toxic and highly combustible (powdered glucose is extremely flammable) .Scientific Research Applications

Production of D-Gluconic Acid and Glucose Oxidase

D-[5,6-13C2]Glucose is utilized in the production of D-gluconic acid via the action of glucose oxidase. This process is significant in various industrial areas, particularly in the study of oxygen supply problems in bioreactors . The enzyme’s role in cascade reactions, often involving the transformation of polysaccharides, is a model reaction for many industrial applications .

Glucose Isomerase in High-Fructose Corn Syrup Production

The compound serves as a substrate for glucose isomerase, an enzyme that plays a pivotal role in the industrial production of high-fructose corn syrup (HFCS) . This enzyme is extensively used due to its ability to interconvert aldoses and ketoses, making it crucial for the bioconversion of xylose to ethanol, which is important for bioethanol production from hemicellulose .

Gold Nanoparticle Fabrication for Pathogen Detection

D-[5,6-13C2]Glucose is involved in the synthesis of gold nanoparticles (AuNPs) for the colorimetric detection of foodborne pathogens . The oxidation of D-glucose to gluconic acid by sodium hydroxide results in the formation of AuNPs, which are then used in conjunction with loop-mediated isothermal amplification (LAMP) for the accurate identification of infectious bacteria .

Structural Studies of Carbohydrates

The structural properties of D-glucose, including its conformations and interactions, are essential for understanding the behavior of carbohydrates. D-[5,6-13C2]Glucose can be used to study these properties, providing insights into the structure-function relationships of carbohydrates .

Enzyme Catalysis and Cascade Reactions

D-[5,6-13C2]Glucose is a key reactant in enzyme catalysis, particularly in cascade reactions involving glucose oxidase. These reactions are not only limited to the production of D-gluconic acid but also extend to other substrates, showcasing the versatility of the enzyme in various biochemical processes .

Molecular Diagnosis and Point-of-Care Testing

The oxidation properties of D-[5,6-13C2]Glucose are exploited in molecular diagnosis, especially in point-of-care testing for rapid and specific analyses. The compound’s role in the synthesis of AuNPs provides a method for simple and immediate molecular diagnosis of pathogens .

Mechanism of Action

Target of Action

D-[5,6-13C2]Glucose, a stable isotope-labeled form of glucose, primarily targets the same cellular components as glucose itself . The primary targets of glucose are enzymes involved in its metabolic pathways, such as hexokinase, which phosphorylates glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways . Glucose also targets glucose transporters, such as GLUT2 and SGLT1, which facilitate the transport of glucose across cell membranes .

Mode of Action

D-[5,6-13C2]Glucose interacts with its targets in the same way as glucose. It is transported into cells via glucose transporters and is then phosphorylated by hexokinase to form glucose-6-phosphate . This molecule can then enter various metabolic pathways, depending on the needs and conditions of the cell .

Biochemical Pathways

D-[5,6-13C2]Glucose participates in the same biochemical pathways as glucose. These include glycolysis, where glucose is broken down to produce energy, and the pentose phosphate pathway, which generates NADPH and ribose 5-phosphate for use in other cellular processes . D-[5,6-13C2]Glucose can also be used to study the nonoxidative pentose phosphate pathway using a single-tracer method .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-[5,6-13C2]Glucose are expected to be similar to those of glucose. Glucose is rapidly absorbed from the digestive tract, distributed throughout the body, metabolized in various tissues, and any excess is excreted in the urine .

Result of Action

The action of D-[5,6-13C2]Glucose results in the production of energy, NADPH, and ribose 5-phosphate, among other products . The labeled carbon atoms allow for the tracking of glucose utilization in various metabolic pathways . This can be particularly useful in research settings, such as studying metabolic disorders or monitoring the effectiveness of treatments .

Action Environment

The action, efficacy, and stability of D-[5,6-13C2]Glucose can be influenced by various environmental factors. These include the availability of other substrates, the presence of certain enzymes, the pH and temperature of the environment, and the presence of any inhibitors or activators of enzymes involved in glucose metabolism .

Future Directions

Continuous Glucose Monitoring (CGM) is an emerging technology that provides a continuous measure of interstitial glucose levels . This technology is used to provide a more complete picture of blood glucose patterns and trends, both retrospectively through data downloads, and in real-time . Another potential direction is the development of carbohydrate-containing therapeutics .

properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KMCBXZDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469230 | |

| Record name | D-(5,6-~13~C_2_)Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[5,6-13C2]Glucose | |

CAS RN |

201417-06-3 | |

| Record name | D-(5,6-~13~C_2_)Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)